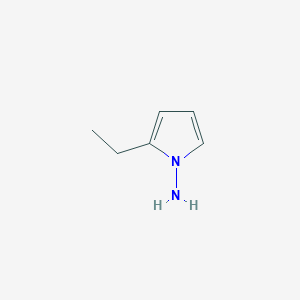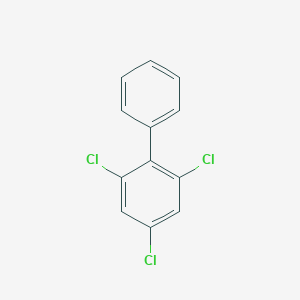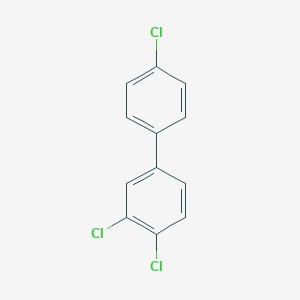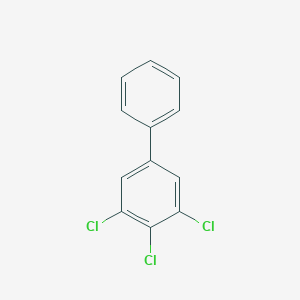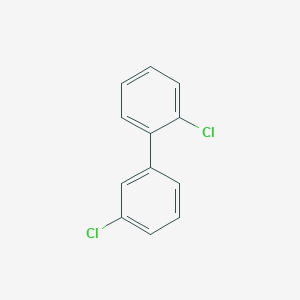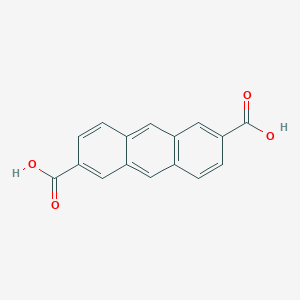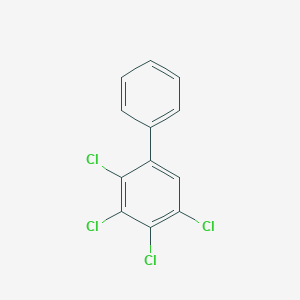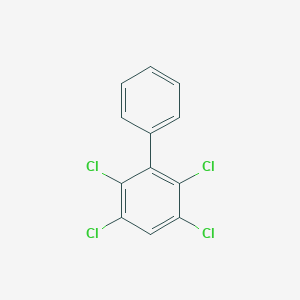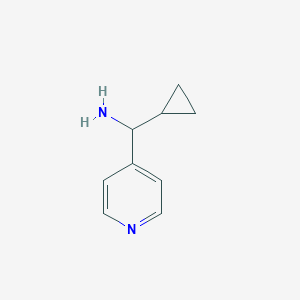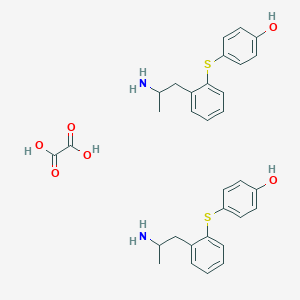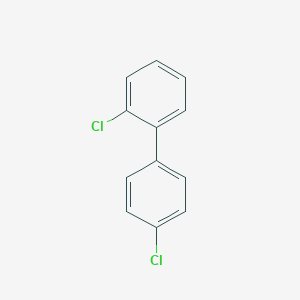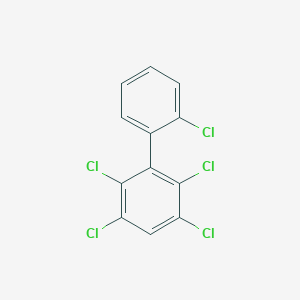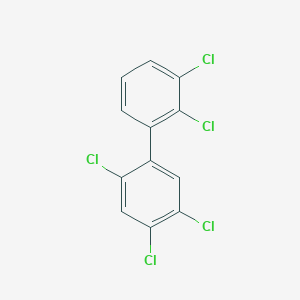![molecular formula C14H17BrO3 B164937 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 125962-59-6](/img/structure/B164937.png)
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
概述
描述
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol, also known as Bromoxynil octanoate, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a member of the dinitroaniline herbicide family and is known for its high efficacy and low toxicity.
作用机制
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate works by inhibiting photosynthesis in plants. It does this by binding to the QB protein in the photosystem II (PSII) complex, which is responsible for the transfer of electrons from water to plastoquinone. This binding prevents the transfer of electrons and ultimately leads to the inhibition of photosynthesis.
生化和生理效应
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been shown to have both biochemical and physiological effects on plants. It has been shown to inhibit the activity of the PSII complex, which leads to a decrease in the production of ATP and NADPH. Additionally, 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been shown to cause oxidative stress in plants, leading to the production of reactive oxygen species (ROS) and ultimately cell death.
实验室实验的优点和局限性
One advantage of using 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate in lab experiments is its high efficacy. It is a potent herbicide that can be used at low concentrations to achieve effective weed control. However, one limitation of using 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate is its specificity. It only targets broadleaf weeds and is not effective against grasses or other types of weeds.
未来方向
There are several future directions for research on 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate. One area of research could be the development of new herbicides that are more effective and have a broader spectrum of activity. Additionally, research could be done to study the potential for herbicide resistance in weeds and the development of strategies to prevent it. Finally, research could be done to study the environmental impact of 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate and other herbicides on ecosystems and the potential for long-term effects.
科学研究应用
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been extensively studied for its herbicidal activity and its effects on plant physiology. It has been shown to inhibit photosynthesis and interfere with the electron transport chain in plants. Additionally, 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been used in research to study the effects of herbicides on the environment and the potential for herbicide resistance in weeds.
属性
CAS 编号 |
125962-59-6 |
|---|---|
产品名称 |
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
分子式 |
C14H17BrO3 |
分子量 |
313.19 g/mol |
IUPAC 名称 |
8-(4-bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C14H17BrO3/c15-12-3-1-11(2-4-12)13(16)5-7-14(8-6-13)17-9-10-18-14/h1-4,16H,5-10H2 |
InChI 键 |
QQRKZYWRDVOVKS-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)Br)O)OCCO2 |
规范 SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)Br)O)OCCO2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



